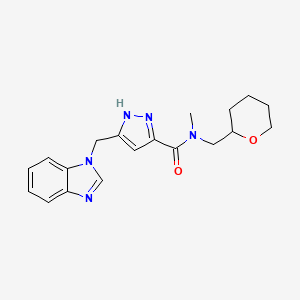![molecular formula C26H20N4O4 B6005659 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005659.png)
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of certain enzymes, which play a crucial role in the progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Moreover, it has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, it has also been found to reduce the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to improve glucose tolerance and reduce insulin resistance, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its potential applications in various scientific research fields, including anti-inflammatory, anti-cancer, and anti-diabetic research. Moreover, the compound has been found to be relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the potential directions includes the development of more efficient and cost-effective synthesis methods. Moreover, the compound's potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases need to be further explored. Additionally, the compound's potential use as a therapeutic agent for other diseases, such as cardiovascular diseases and autoimmune diseases, needs to be studied further. Finally, the compound's potential toxicity and bioavailability need to be further investigated to ensure its safety and efficacy in clinical trials.
Conclusion:
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. The compound has potential applications in anti-inflammatory, anti-cancer, and anti-diabetic research and has been found to inhibit the activity of certain enzymes involved in the progression of various diseases. The compound's potential limitations and future directions need to be further explored to ensure its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-nitrophenylhydrazine with 2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been found to inhibit the activity of certain enzymes, which are involved in the progression of various diseases. Moreover, it has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-34-21-13-7-17(8-14-21)15-23-25(19-5-3-2-4-6-19)26-27-22(16-24(31)29(26)28-23)18-9-11-20(12-10-18)30(32)33/h2-14,16,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPCIYUGUIPSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6088829 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)

![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6005616.png)

![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-(2-methoxyethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6005646.png)

![4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate](/img/structure/B6005655.png)
![5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005663.png)
![N~2~-benzyl-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005673.png)
![methyl 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6005675.png)